2-Amino-6-chloro-3-ethylquinoline hydrochloride
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Overview
Description
2-Amino-6-chloro-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H11ClN2•HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-ethylquinoline hydrochloride typically involves the chlorination of 3-ethylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-6-chloro-3-ethylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the chloro and ethyl substituents, leading to different chemical properties.
6-Chloroquinoline: Lacks the amino and ethyl groups, affecting its reactivity and applications.
3-Ethylquinoline: Lacks the amino and chloro groups, resulting in different chemical behavior.
Uniqueness
2-Amino-6-chloro-3-ethylquinoline hydrochloride is unique due to the presence of both the chloro and amino groups on the quinoline ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1171188-95-6 |
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Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
6-chloro-3-ethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H |
InChI Key |
BQDCTPXZORSMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Cl)N.Cl |
Origin of Product |
United States |
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